Maropitant

Descripción general

Descripción

Maropitant es un antagonista del receptor de neurokinina-1 (NK1) desarrollado por Zoetis específicamente para el tratamiento de las náuseas y los vómitos en perros y gatos . Fue aprobado por la FDA en 2007 para su uso en perros y en 2012 para gatos . This compound también se conoce por su nombre comercial, Cerenia . Tiene efectos analgésicos leves, ansiolíticos y antiinflamatorios .

Métodos De Preparación

. La ruta sintética típicamente involucra los siguientes pasos:

- Formación del sistema de anillo quinuclidina.

- Introducción del grupo benzhidrilo.

- Adición del grupo 5-terc-butil-2-metoxibencilo .

Los métodos de producción industrial implican optimizar estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Maropitant se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores . Los principales productos formados a partir de estas reacciones son típicamente metabolitos de this compound, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Antiemetic Use in Veterinary Medicine

Maropitant is widely used in dogs and cats to prevent vomiting due to various causes, including:

- Chemotherapy-Induced Nausea : this compound has been shown to be effective in reducing nausea and vomiting associated with chemotherapy in dogs .

- Motion Sickness : It is also utilized to manage motion sickness in pets, providing relief during travel .

Case Study : A randomized controlled trial involving 18 dogs demonstrated that this compound significantly reduced the incidence of vomiting after premedication with hydromorphone compared to a saline control group (0% vs. 67% vomiting) .

Neuropathic Pain Management

Recent studies have explored the analgesic properties of this compound, particularly in models of neuropathic pain. Research indicates that this compound can inhibit nociception and reduce mechanical allodynia in rats with neuropathic pain induced by chronic constriction injury (CCI). Key findings include:

- Effective Dosage : An intraperitoneal dose of 30 mg/kg was effective in reducing pain-related behaviors .

- Biomarker Modulation : this compound treatment resulted in decreased expression of oxidative stress markers and inflammatory cytokines, highlighting its potential as an adjunctive therapy for pain management .

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Niella et al. (2024) | Neuropathic Pain (Rats) | 30 mg/kg | Reduced nociception; decreased inflammatory markers |

Postoperative Nausea and Vomiting (PONV)

This compound has been evaluated for its effectiveness in preventing PONV in various surgical contexts. Studies indicate that it can reduce the need for additional antiemetics during the postoperative period.

Clinical Insight : A study indicated that this compound reduced overall isoflurane requirements during surgery without significantly affecting PONV incidence .

Transdermal Administration

Research into alternative administration routes for this compound, such as transdermal delivery systems, has shown promise. This method enhances compliance in feline patients who may resist oral or injectable forms .

| Administration Method | Efficacy | Advantages |

|---|---|---|

| Injectable | High | Quick onset |

| Oral | Moderate | Easy dosage |

| Transdermal | High | Improved compliance |

Potential Antitumor Effects

Emerging studies suggest that this compound may have antitumor properties due to its action on NK-1 receptors, which are implicated in tumor growth and metastasis. Further research is required to elucidate these effects fully.

Mecanismo De Acción

Maropitant ejerce sus efectos inhibiendo el reflejo del vómito a través del bloqueo de los receptores NK1 ubicados en el centro del vómito medular . Esta inhibición previene la unión de la sustancia P, un neurotransmisor clave involucrado en la emesis, a los receptores NK1 . This compound tiene un alto grado de unión a proteínas y una duración prolongada de la actividad, que dura un período de 24 horas .

Comparación Con Compuestos Similares

Maropitant es único entre los antagonistas del receptor NK1 debido a su alta selectividad y efectividad en el tratamiento de las náuseas y los vómitos en perros y gatos . Compuestos similares incluyen:

Clorpromazina: Un antiemético utilizado para el vómito mediado centralmente.

Metoclopramida: Otro antiemético utilizado tanto para el vómito inducido central como periféricamente.

Se ha demostrado que this compound tiene una efectividad similar o mayor en comparación con estos compuestos para el vómito mediado centralmente .

Actividad Biológica

Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, is primarily recognized for its anti-emetic properties in veterinary medicine, particularly for dogs and cats. This compound exhibits a range of biological activities that extend beyond emesis suppression, including modulation of gastrointestinal motility, anti-inflammatory effects, and potential analgesic properties. This article explores these biological activities in detail, supported by research findings and case studies.

This compound functions by blocking the binding of substance P to NK1 receptors. Substance P is a neuropeptide involved in the transmission of pain and the emetic response. By inhibiting this pathway, this compound effectively prevents vomiting caused by various triggers, including chemotherapy and motion sickness.

Gastrointestinal Effects

Recent studies have indicated that this compound can influence gastrointestinal motility. Research conducted on mice demonstrated that this compound modulates neurogenic motility in the intestine. Specifically, it was found to decrease the amplitude of intestinal contractions while increasing their frequency at higher concentrations, suggesting a complex interaction with enteric nervous system signaling.

Table 1: Effects of this compound on Intestinal Motility

| Concentration (µM) | Effect on Motility | Observations |

|---|---|---|

| 0 | Baseline | Normal rhythmic contractions |

| 100 nM | Decreased amplitude | Increased frequency |

| 10 µM | Delayed transit | Significant decrease in geometric center value (Control: 8.29 ± 0.55, this compound: 5.78 ± 0.80; P<0.05) |

The delayed transit observed in vivo suggests that while this compound is effective as an anti-emetic, it may also induce gastrointestinal dysmotility at higher doses, complicating its use in certain clinical settings .

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly in models of acute pancreatitis. In a study involving BALB/c mice, this compound administration resulted in reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines such as interleukin-6 (IL-6). This indicates that this compound may play a role in modulating inflammatory responses beyond its primary function as an anti-emetic.

Table 2: Impact of this compound on Inflammatory Markers

| Parameter | Control Group | This compound Group (8 mg/kg) |

|---|---|---|

| Plasma Amylase (U/L) | 300 ± 50 | 220 ± 30 |

| Plasma Lipase (U/L) | 150 ± 20 | 100 ± 15 |

| IL-6 Levels (pg/mL) | 50 ± 10 | 25 ± 5 |

These findings suggest that this compound could be beneficial in treating conditions characterized by inflammation .

Analgesic Potential

Emerging evidence indicates that this compound may serve as an adjunct analgesic in veterinary medicine. A study highlighted its efficacy in managing acute postoperative pain in dogs when used alongside traditional analgesics. The compound appears to reduce the requirement for opioids by blocking substance P, which is implicated in pain transmission pathways.

Case Study: Postoperative Pain Management

In a clinical trial involving dogs undergoing hemilaminectomy, this compound was administered postoperatively. Results showed a significant reduction in pain scores compared to baseline measurements, supporting its role as an effective adjunctive therapy.

Table 3: Pain Scores Pre- and Post-Maropitant Administration

| Time Point | Pain Score (0-10) |

|---|---|

| Pre-treatment | 7.5 ± 1.0 |

| Post-treatment | 3.0 ± 0.5 |

This reduction illustrates this compound's potential to enhance pain management strategies while minimizing opioid-related side effects .

Clinical Applications

This compound is widely utilized for:

- Prevention of vomiting associated with chemotherapy and motion sickness.

- Management of nausea and vomiting due to various underlying conditions.

- Adjunctive analgesia for postoperative pain relief.

Propiedades

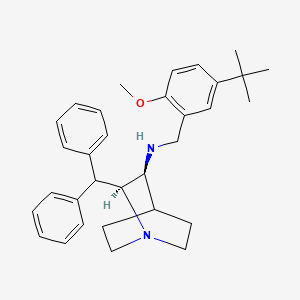

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPCVMLFFSQFIX-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057874 | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-67-4 | |

| Record name | Maropitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maropitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.